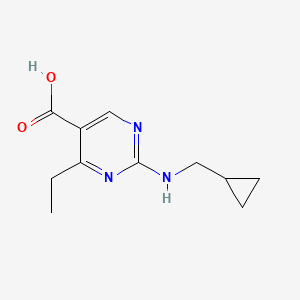

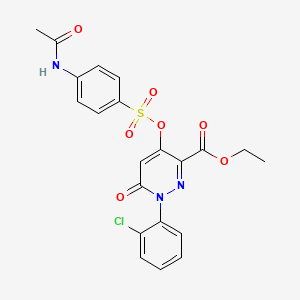

![molecular formula C11H14N4O B2800554 3-({3-甲基-3H-咪唑并[4,5-b]吡啶-2-基}氧基)吡咯啉 CAS No. 2197782-43-5](/img/structure/B2800554.png)

3-({3-甲基-3H-咪唑并[4,5-b]吡啶-2-基}氧基)吡咯啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” is a derivative of imidazo[4,5-b]pyridine . Imidazo[4,5-b]pyridine is a heterocyclic compound that has been found to have significant therapeutic potential . It has been used in the development of various drugs due to its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been described in various studies . For instance, one study reported the synthesis of 2-substituted 3-ethyl-3H-imidazo[4,5-b]pyridines catalyzed by Al3±exchanged K10 clay as solid acids . Another study described the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine .Molecular Structure Analysis

The molecular structure of “3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine” can be inferred from its name. It contains an imidazo[4,5-b]pyridine ring, which is a fused ring system consisting of an imidazole ring and a pyridine ring . The compound also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .科学研究应用

Antimicrobial Properties

The imidazo[4,5-b]pyridine scaffold has garnered interest due to its potential antimicrobial features. Researchers have synthesized derivatives based on this structure and evaluated their antimicrobial activity. For instance, 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibited promising results against various microorganisms . Further investigations into the mechanism of action and optimization of these compounds could lead to novel antimicrobial agents.

Antiproliferative Activity

Conjugates containing imidazo[4,5-b]pyridine moieties have been explored for their antiproliferative effects. Specifically, (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-indolyl derivatives demonstrated activity against human cancer cell lines, including prostate, lung, cervical, and breast cancer . These findings suggest potential applications in cancer therapy.

Akt1 Inhibition

Researchers have implemented biochemical and biophysical screening strategies to identify small molecule Akt1 inhibitors. Some imidazo[4,5-b]pyridine derivatives were found to act through distinct mechanisms compared to traditional ATP-competitive kinase inhibitors . These compounds could serve as valuable tools for studying Akt1-related pathways and potentially as therapeutic agents.

Synthetic Approaches

Imidazo[4,5-b]pyridines can be synthesized using various methods. For example, a Pd-catalyzed amide coupling reaction allowed the facile preparation of these compounds. The reaction involved 3-alkyl and 3-arylamino-2-chloropyridines reacting with primary amides, yielding good yields of imidazo[4,5-b]pyridines . Such synthetic approaches enable the exploration of diverse derivatives for various applications.

作用机制

Target of Action

The primary target of 3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine is the Akt protein , also known as Protein Kinase B . Akt plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

The compound interacts with its target, the Akt protein, by inhibiting its activation and its downstream target, PRAS40 . This inhibition is achieved through a mechanism distinct from that observed for kinase domain ATP-competitive inhibitors .

Biochemical Pathways

The inhibition of Akt activation impacts the PI3K/Akt/mTOR pathway , which is crucial for cell survival and growth . By inhibiting Akt, the compound can influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

属性

IUPAC Name |

3-methyl-2-pyrrolidin-3-yloxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-15-10-9(3-2-5-13-10)14-11(15)16-8-4-6-12-7-8/h2-3,5,8,12H,4,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDNTZQYXQVJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1OC3CCNC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}oxy)pyrrolidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

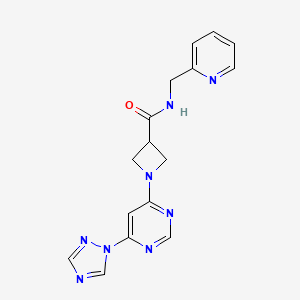

![2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2800474.png)

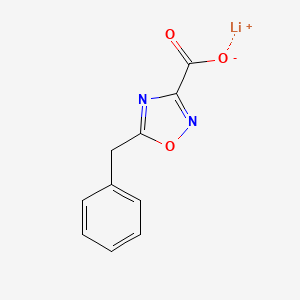

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2800479.png)

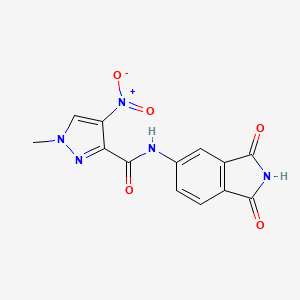

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2800483.png)

![2-Chloro-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)acetamide](/img/structure/B2800485.png)

![N-[(3-bromophenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2800487.png)

![(E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2800490.png)

![3-(3,4-Dimethylphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800493.png)

![5-methyl-N-(4-(trifluoromethoxy)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2800494.png)